Rac-Pregabalin-d4 is a deuterated form of rac-Pregabalin, a pharmaceutical compound primarily used in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The deuteration involves substituting hydrogen atoms with deuterium, which can alter the compound's pharmacokinetic properties and metabolic stability compared to its non-deuterated counterpart. This modification is particularly significant in scientific research, where it serves as a reference standard in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Rac-Pregabalin-d4 belongs to the class of compounds known as gamma-aminobutyric acid analogs. Its chemical structure is closely related to that of Pregabalin, which is classified as an anticonvulsant and analgesic agent. The incorporation of deuterium atoms into the Pregabalin molecule aids in studying drug metabolism and pharmacodynamics without altering the biological activity significantly.
The synthesis of rac-Pregabalin-d4 typically involves several methods to incorporate deuterium into the Pregabalin structure. Key synthetic routes include:
These methods are essential for producing rac-Pregabalin-d4 on a larger scale while maintaining its efficacy and stability for research applications .
The molecular structure of rac-Pregabalin-d4 is similar to that of rac-Pregabalin but features deuterium atoms replacing some hydrogen atoms. The general formula for Pregabalin is , while rac-Pregabalin-d4 has a modified formula reflecting the substitution: . The presence of deuterium alters the physical properties slightly due to differences in mass and bond strength.
Rac-Pregabalin-d4 can participate in various chemical reactions analogous to those involving non-deuterated Pregabalin:
These reactions are essential for understanding the reactivity and stability of rac-Pregabalin-d4 in various conditions .
The mechanism of action for rac-Pregabalin-d4 mirrors that of rac-Pregabalin. It primarily binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, leading to decreased neuronal excitability. This mechanism underlies its therapeutic effects in managing neuropathic pain and seizures .
Studies indicate that deuteration can lead to enhanced metabolic stability and altered pharmacokinetics, making rac-Pregabalin-d4 a valuable tool in drug development research .
Rac-Pregabalin-d4 has several scientific applications:
rac-Pregabalin-d4 (CAS No: 2747917-76-4) is a deuterated isotopologue of the neuropharmaceutical agent pregabalin. Its molecular formula is C8H7D10NO2, with a molecular weight of 169.29 g/mol, compared to 159.23 g/mol for non-deuterated pregabalin [3] [9]. The "d10" notation signifies that ten hydrogen atoms in the parent molecule are replaced by deuterium (²H or D), a stable, non-radioactive hydrogen isotope. The prefix "rac" indicates a racemic mixture, containing both (R)- and (S)-enantiomers. This contrasts with the therapeutic (S)-pregabalin enantiomer marketed as Lyrica® [4] [6].
The deuteration occurs at specific molecular positions: four deuterium atoms replace hydrogens in the aminomethyl group (-CD2NH2), while the remaining six deuterate the aliphatic backbone, including methyl groups [3] [9]. This strategic substitution alters molecular vibrations and bond strengths without significantly changing the compound’s three-dimensional geometry or steric bulk.
Table 1: Structural Identifiers of rac-Pregabalin-d10
Property | Value |
---|---|
CAS Number | 2747917-76-4 |
IUPAC Name | (Rac)-3-(Aminomethyl)-5-methylhexanoic-d10 acid |
Molecular Formula | C8H7D10NO2 |
Molecular Weight | 169.29 g/mol |
Deuterium Positions | Aminomethyl group + aliphatic chain |
Purity Specifications | >95% (HPLC) |
Deuterium incorporation leverages the kinetic isotope effect (KIE), where the higher mass of deuterium strengthens carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This bond strength increases the activation energy required for metabolic reactions like oxidation or N-dealkylation. Consequently, deuterated drugs often exhibit:
Table 2: Impact of Deuterium Substitution on Key Drug Properties
Property | Non-Deuterated Drug | Deuterated Analog | Pharmaceutical Advantage |
---|---|---|---|
Bond Dissociation Energy | C−H: 100–105 kcal/mol | C−D: 105–110 kcal/mol | Resistance to oxidative metabolism |
Metabolic Half-life | Shorter | Extended by 2–6x* | Reduced dosing frequency |
Detection | Indistinguishable from endogenous molecules | MS-detectable mass shift | Accurate metabolite tracking |
*Example based on other deuterated drugs (e.g., Deutetrabenazine)
The structural and functional distinctions between rac-Pregabalin-d4 (or d10) and pregabalin are summarized below:
Table 3: Comparative Properties of Pregabalin and Its Deuterated Forms
Property | Pregabalin | (S)-Pregabalin-d4 | rac-Pregabalin-d10 |
---|---|---|---|
CAS Number | 148553-50-8 | 1276197-54-6 | 2747917-76-4 |
Molecular Weight | 159.23 g/mol | 163.25 g/mol | 169.29 g/mol |
Enantiomeric Form | (S)-enantiomer | (S)-enantiomer | Racemic mixture |
Deuterium Atoms | 0 | 4 | 10 |
Primary Use | Therapeutic API | Bioanalytical standard | Metabolic research |
rac-Pregabalin-d4 exemplifies isotopologue engineering, bridging analytical chemistry and drug development. Its design leverages isotopic signatures to dissect pharmacokinetic pathways while preserving the core pharmacophore, highlighting deuterium’s role in modern medicinal chemistry [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7